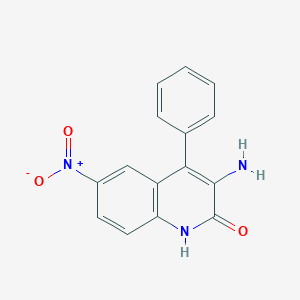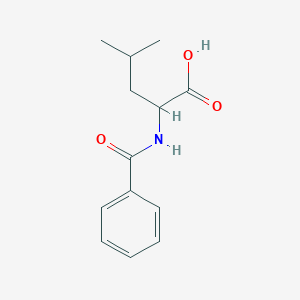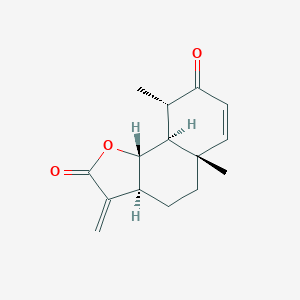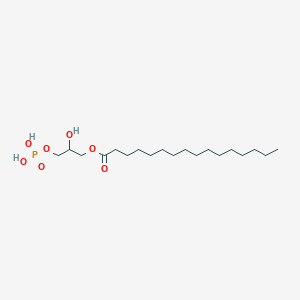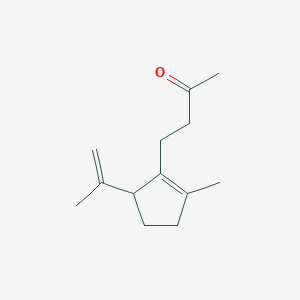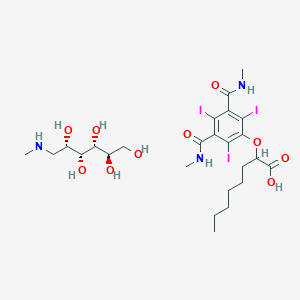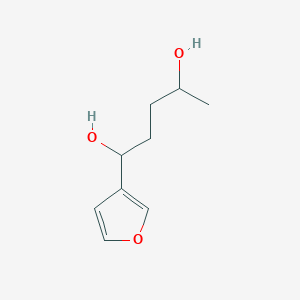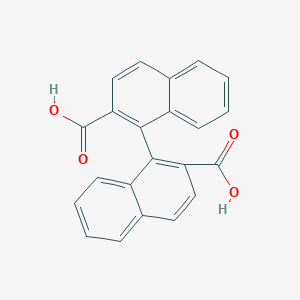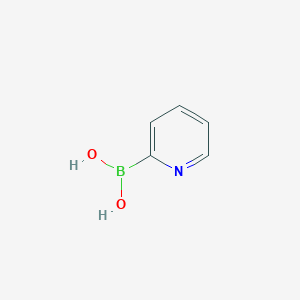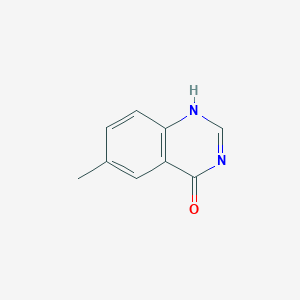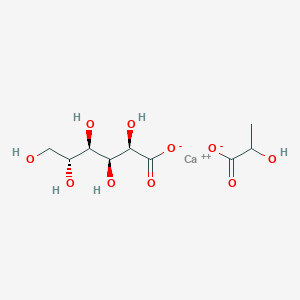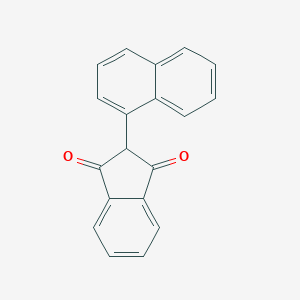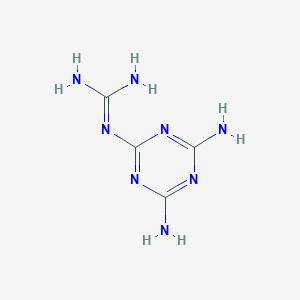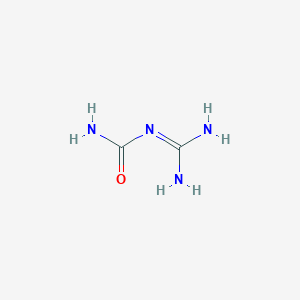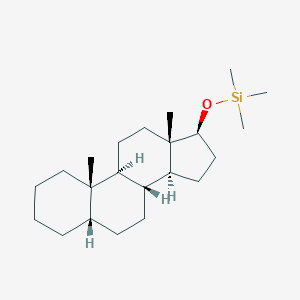
5beta-Androstane, 17beta-(trimethylsiloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a derivative of testosterone and has been synthesized through various methods to be used in laboratory experiments.
Mechanism Of Action
The mechanism of action of 5beta-Androstane, 17beta-(trimethylsiloxy)- is similar to that of testosterone. It binds to androgen receptors in the body, leading to the activation of various signaling pathways. This activation leads to the expression of various genes, resulting in the various biochemical and physiological effects of the compound.
Biochemical And Physiological Effects
5beta-Androstane, 17beta-(trimethylsiloxy)- has various biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, as well as bone density. It also has a positive effect on libido and sexual function. Additionally, it has been shown to have a protective effect on the brain, reducing the risk of Alzheimer's disease and other neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5beta-Androstane, 17beta-(trimethylsiloxy)- in lab experiments is its ability to bind to androgen receptors with high affinity. This makes it a useful tool for studying the effects of androgens on the body. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are many future directions for research involving 5beta-Androstane, 17beta-(trimethylsiloxy)-. One area of research is the development of new synthetic steroids that have improved pharmacological properties. Additionally, this compound could be used to study the effects of androgens on various diseases such as osteoporosis and hypogonadism. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It has been synthesized through various methods and has been used to study the effects of testosterone on the body, as well as its role in various diseases. This compound has various advantages and limitations for lab experiments, and there are many future directions for research involving this compound.
Synthesis Methods
The synthesis of 5beta-Androstane, 17beta-(trimethylsiloxy)- can be achieved through various methods. One of the most commonly used methods involves the reaction of testosterone with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of 5beta-Androstane, 17beta-(trimethylsiloxy)- with a yield of approximately 70%.
Scientific Research Applications
5beta-Androstane, 17beta-(trimethylsiloxy)- has been widely used in scientific research for its various biochemical and physiological effects. This compound has been used to study the effects of testosterone on the body, as well as its role in various diseases such as prostate cancer and hypogonadism. It has also been used to study the effects of androgens on the brain and behavior.
properties
CAS RN |
18899-47-3 |
|---|---|
Product Name |
5beta-Androstane, 17beta-(trimethylsiloxy)- |
Molecular Formula |
C22H40OSi |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C22H40OSi/c1-21-14-7-6-8-16(21)9-10-17-18-11-12-20(23-24(3,4)5)22(18,2)15-13-19(17)21/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
MKAPYQMOCINFKH-CPDXTSBQSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
synonyms |
17β-(Trimethylsiloxy)-5β-androstane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



